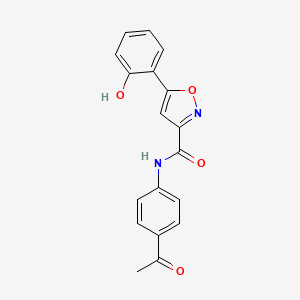![molecular formula C13H15ClN2O3S2 B5987732 4-{1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole](/img/structure/B5987732.png)
4-{1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a thiophene ring, a pyrrolidine ring, and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonylation: The thiophene ring is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving an amine and a suitable carbonyl compound.
Oxazole Ring Formation: The final step involves the formation of the oxazole ring through a cyclization reaction involving a nitrile and an aldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-{1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-{1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 4-{1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{[(E)-2-(5-Chlorothiophen-2-YL)vinyl]sulfonyl}-1-(1H-pyrrolo[3,2-C]pyridin-2-ylmethyl)piperazin-2-one
- 1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidine-2-carboxylic acid
- 1-[(5-Chlorothiophen-2-YL)sulfonyl]piperazine
Uniqueness
4-{1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3,5-dimethyl-1,2-oxazole is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
4-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3S2/c1-8-13(9(2)19-15-8)10-4-3-7-16(10)21(17,18)12-6-5-11(14)20-12/h5-6,10H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQJYZZINSNDMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2CCCN2S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-2-{[(4-HYDROXY-3,5-DIMETHYLPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE](/img/structure/B5987652.png)

![N-(2-pyridin-2-ylethyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5987667.png)
![8-(4-propoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5987671.png)
![N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5987676.png)

![3-[2-(2,4-difluorophenyl)ethyl]-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B5987696.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B5987705.png)
![2-(4-{[(5-FLUORO-2-METHOXYPHENYL)SULFONYL]AMINO}PHENYL)ACETIC ACID](/img/structure/B5987710.png)
![(3,4-dimethoxyphenyl){1-[3-(methylthio)benzyl]-3-piperidinyl}methanone](/img/structure/B5987716.png)
![N-[[1-[(1-ethylimidazol-2-yl)methyl]piperidin-3-yl]methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5987727.png)
![3-(4-fluorobenzyl)-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5987740.png)
![6-(Furan-2-ylmethyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B5987755.png)
![1-cyclohexyl-4-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-6-(3-pyridinylmethoxy)-1,4-diazepan-2-one](/img/structure/B5987767.png)
